![molecular formula C9H6ClNO3 B1600521 Methyl 2-chlorobenzo[d]oxazole-5-carboxylate CAS No. 54120-92-2](/img/structure/B1600521.png)
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
Overview
Description
“Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” is a chemical compound with the CAS Number 54120-92-2 . It has a linear formula of C9H6ClNO3 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” can be represented by the InChI code: 1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” has a molecular weight of 211.6 . It is a white to yellow solid .Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound similar to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, has been studied for its photochemistry and vibrational spectra. Research in this area focuses on the characterization of the molecule's low energy conformers using FTIR spectroscopy and DFT theoretical calculations. This research is significant for understanding the molecular behavior of such compounds when isolated in cryogenic matrices and exposed to UV irradiation, leading to potential applications in photochemistry and materials science (Lopes et al., 2011).
Inhibitory Activity on Blood Platelet Aggregation
Compounds structurally related to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, such as methyl 5-substituted oxazole-4-carboxylates, have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. This research is important for developing new therapeutic agents for conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).
Synthesis of Macrolides
Research has shown that oxazoles can serve as precursors for activated carboxylic acids, leading to the synthesis of macrolides like recifeiolide and curvularin. This application is crucial in synthetic organic chemistry, particularly in the development of complex molecular structures for pharmaceutical purposes (Wasserman et al., 1981).
Anticancer Activity
Certain derivatives of 1,3-oxazole-4-carboxylates, which share structural features with Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, have been synthesized and tested for their anticancer activity. This research is crucial for the discovery and development of new anticancer agents, particularly in targeting specific cancer cell lines (Pilyo et al., 2020).
Safety and Hazards
The safety information for “Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLACLQPNMYERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444724 | |
Record name | Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | |
CAS RN |
54120-92-2 | |
Record name | Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-1,3-benzoxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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